molecular formula C17H15N9S B1223828 N2-phenyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine

N2-phenyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine

Cat. No. B1223828
M. Wt: 377.4 g/mol
InChI Key: GUSKTHZNCPPTNU-UHFFFAOYSA-N
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Description

N2-phenyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine is a member of tetrazoles.

Scientific Research Applications

Potentiometric Sensing

A study focusing on Schiff bases, including compounds similar to N2-phenyl-6-[[1-phenyl-5-tetrazolyl]thio]methyl-1,3,5-triazine-2,4-diamine, demonstrated their potential in creating selective electrodes for sensing Sm3+ ions. A polymeric membrane electrode and a coated graphite electrode based on these Schiff bases showed promising characteristics for detecting Sm3+ in various samples, such as medicinal plants and soil, with a low detection limit and fast response time (Upadhyay et al., 2012).

Synthesis and Structural Analysis

In another research, efficient one-pot synthesis methods for N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives were developed. These methods involve reactions under controlled microwave heating, yielding high-purity products. X-ray crystallography was used to confirm the structure of these products, highlighting the compound's relevance in synthetic chemistry (Moustafa et al., 2020).

Antimicrobial Activity

A series of compounds structurally related to N2-phenyl-6-[[1-phenyl-5-tetrazolyl]thio]methyl-1,3,5-triazine-2,4-diamine were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activities against various Gram-positive and Gram-negative bacterial strains, as well as against fungi, indicating the potential of such compounds in the development of new antimicrobial agents (Kushwaha & Sharma, 2022).

Application in Material Science

In the field of material science, derivatives of N2-phenyl-6-[[1-phenyl-5-tetrazolyl]thio]methyl-1,3,5-triazine-2,4-diamine, such as triazine Schiff base-based cationic gemini surfactants, were synthesized and characterized. These compounds were evaluated as antiwear, antifriction, and anticorrosive additives in polyol, demonstrating their potential as functional materials in industrial applications (Singh et al., 2016).

properties

Product Name

N2-phenyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine

Molecular Formula

C17H15N9S

Molecular Weight

377.4 g/mol

IUPAC Name

2-N-phenyl-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H15N9S/c18-15-20-14(21-16(22-15)19-12-7-3-1-4-8-12)11-27-17-23-24-25-26(17)13-9-5-2-6-10-13/h1-10H,11H2,(H3,18,19,20,21,22)

InChI Key

GUSKTHZNCPPTNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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